1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features multiple functional groups, including an indole, pyrimidine, pyridine, and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole-Pyrimidine Intermediate: This step involves the reaction of an indole derivative with a pyrimidine precursor under specific conditions such as the presence of a base and a suitable solvent.
Coupling with Piperidine: The intermediate is then coupled with a piperidine derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Introduction of the Pyridine Moiety: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole and pyridine moieties can be oxidized under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: shares structural similarities with other indole-pyrimidine derivatives.
This compound: is unique due to the specific arrangement of its functional groups, which may confer distinct properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which can result in diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(26-16-20-6-3-4-11-25-20)19-8-12-29(13-9-19)22-15-23(28-17-27-22)30-14-10-18-5-1-2-7-21(18)30/h1-7,10-11,14-15,17,19H,8-9,12-13,16H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQKIOOQTXLTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.